molecular formula C11H14BrNO2 B4998199 1-(5-bromo-2-furoyl)-3-methylpiperidine

1-(5-bromo-2-furoyl)-3-methylpiperidine

Cat. No. B4998199
M. Wt: 272.14 g/mol
InChI Key: CTXBNJTVBQEXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-furoyl)-3-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a furoylpiperidine derivative that has been synthesized using a variety of methods, each with its advantages and limitations.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-furoyl)-3-methylpiperidine is not fully understood. However, studies have shown that it interacts with specific cellular targets, leading to the inhibition of cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant effect on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of enzymes involved in cell growth and proliferation. Additionally, it has been shown to induce changes in the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(5-bromo-2-furoyl)-3-methylpiperidine in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity, making it a suitable candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 1-(5-bromo-2-furoyl)-3-methylpiperidine. One area of interest is the development of new synthesis methods that can provide higher yields and purity of the compound. Additionally, further studies are needed to understand the mechanism of action and optimize its use in various applications, including antibacterial, antifungal, and anticancer therapies. Furthermore, research can be conducted to explore the potential of this compound as a precursor for the synthesis of other biologically active compounds.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis methods have been optimized to provide high yields and purity of the compound. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a suitable candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 1-(5-bromo-2-furoyl)-3-methylpiperidine can be achieved using different methods, including the reaction of 2-furoyl chloride with 3-methylpiperidine in the presence of base or by reacting 3-methylpiperidine with 5-bromofuran-2-carboxylic acid. These methods have been optimized to provide high yields and purity of the compound.

Scientific Research Applications

1-(5-bromo-2-furoyl)-3-methylpiperidine has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. Additionally, it has been used as a precursor for the synthesis of other biologically active compounds.

properties

IUPAC Name

(5-bromofuran-2-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXBNJTVBQEXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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